N-Trifluoroacetylprolyl chloride

Catalog No.
S757247
CAS No.
36724-68-2
M.F
C7H7ClF3NO2
M. Wt
229.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Trifluoroacetylprolyl chloride

CAS Number

36724-68-2

Product Name

N-Trifluoroacetylprolyl chloride

IUPAC Name

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride

Molecular Formula

C7H7ClF3NO2

Molecular Weight

229.58 g/mol

InChI

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1

InChI Key

NUOYJPPISCCYDH-BYPYZUCNSA-N

SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl

Synonyms

N-trifluoroacetyl-L-proline chloride, N-trifluoroacetylprolyl chloride, NTPC

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl

The exact mass of the compound N-Trifluoroacetylprolyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Trifluoroacetylprolyl chloride (TPC, CAS: 36724-68-2) is a chiral derivatizing agent (CDA) engineered for the gas chromatography-mass spectrometry (GC-MS) resolution of enantiomeric amines, amino acids, and alcohols. By coupling rapidly with active hydrogens to form diastereomeric amides, TPC leverages its trifluoroacetyl moiety to dramatically increase the volatility and thermal stability of the resulting derivatives compared to standard alkyl or non-fluorinated acyl groups[1]. This specific structural combination—a highly reactive acyl chloride paired with a volatility-enhancing fluorinated protecting group—makes TPC a standard procurement choice for analytical workflows requiring precise enantiomeric excess (ee) determination and trace-level chiral separation [2].

Generic substitution with achiral silylating agents fails because they cannot resolve enantiomers on standard achiral GC columns, necessitating expensive specialized chiral stationary phases. When comparing TPC to other chiral derivatizing agents like Mosher's acid chloride (MTPA-Cl) or menthyl chloroformate (MCF), significant performance gaps emerge in procurement-critical metrics. MTPA-Cl is bulkier, which can lead to incomplete reactions with sterically hindered secondary amines, and it has been shown to exacerbate racemization via keto-enol tautomerism in sensitive substrates like synthetic cathinones [1]. Furthermore, alternative reagents like MCF yield derivatives with higher limits of detection (LOD) and quantitation (LOQ), making them inferior for trace-level forensic and clinical toxicology workflows where maximum MS sensitivity is strictly required [2].

Trace-Level Sensitivity and LOD/LOQ Superiority in GC-MS

In comparative GC-MS validations for the quantitation of synthetic cathinones (e.g., Buphedrone, Butylone) in biological matrices, derivatization with N-Trifluoroacetyl-L-prolyl chloride (L-TPC) demonstrated significantly higher sensitivity than menthyl chloroformate (MCF). The L-TPC method yielded consistently lower Limits of Detection (LOD) and Limits of Quantitation (LOQ) for trace-level diastereomers, outperforming MCF in trace analytical detection[1].

Evidence DimensionLimit of Detection (LOD) and Limit of Quantitation (LOQ)
Target Compound DataLower LOD/LOQ thresholds (higher sensitivity) for cathinone diastereomers
Comparator Or BaselineMenthyl chloroformate (MCF)
Quantified DifferenceL-TPC derivatives achieved superior sensitivity (lower LOD/LOQ) compared to MCF-derivatized counterparts in identical GC-MS assays.
ConditionsGC-MS analysis of spiked synthetic cathinone mixtures in urine matrices.

Procurement of TPC directly enables laboratories to meet stricter regulatory detection limits in forensic and clinical trace analysis.

Prevention of Artifactual Racemization in Sensitive Substrates

When derivatizing ketone-containing chiral amines such as methcathinone, the choice of CDA heavily influences the stereochemical fidelity of the assay. Comparative studies utilizing R-(-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) revealed significant racemization driven by keto-enol tautomerism. In contrast, N-Trifluoroacetyl-L-prolyl chloride successfully formed diastereomers while minimizing these racemization artifacts, allowing for the successful enantioseparation of 18 distinct cathinone derivatives [1].

Evidence DimensionStereochemical fidelity (prevention of racemization)
Target Compound DataSuccessful diastereomer formation with minimal racemization
Comparator Or BaselineMTPA-Cl (Mosher's acid chloride), which induced racemization via keto-enol tautomerism
Quantified DifferenceTPC enabled accurate enantioseparation of 18 cathinone derivatives where MTPA-Cl failed due to tautomerization-induced racemization.
ConditionsDerivatization of single isomers of methcathinone for GC-MS analysis.

Ensures that the measured enantiomeric ratio accurately reflects the original sample, preventing false positives in pharmaceutical QC and forensic testing.

Enhanced Volatility and Chromatographic Resolution

The incorporation of the trifluoroacetyl group in TPC significantly increases the vapor pressure of the resulting diastereomeric amides compared to non-fluorinated analogs. This enhanced volatility allows the L-TPC derivatives of bulky asymmetric amines (such as 1,2-diphenylethylamines) to elute at lower GC oven temperatures, minimizing the risk of thermal degradation and improving peak symmetry on both polar and non-polar stationary phases[1].

Evidence DimensionDerivative volatility and elution temperature
Target Compound DataHigh volatility, lower required GC oven temperatures
Comparator Or BaselineNon-fluorinated chiral acyl chlorides (e.g., N-acetylprolyl chloride)
Quantified DifferenceTPC derivatives exhibit higher vapor pressure, enabling lower-temperature elution and sharper peak resolution.
ConditionsGas-liquid chromatographic separation of ring-substituted 1-phenyl and naphthylalkylamines.

Lower elution temperatures preserve the integrity of thermally labile analytes and extend the operational lifespan of expensive GC capillary columns.

Forensic Differentiation of Amphetamine Enantiomers

TPC is the standard reagent for differentiating illicit d-methamphetamine from over-the-counter l-methamphetamine in urine samples. Its ability to rapidly form volatile diastereomers enables precise GC-MS quantification, fulfilling stringent legal and workplace drug testing requirements[1].

Trace-Level Detection of Designer Drugs (Cathinones)

Due to its superior LOD/LOQ profile compared to menthyl chloroformate, TPC is an evidence-backed selection for the chiral separation and trace-level detection of novel psychoactive substances, such as synthetic cathinones, in clinical toxicology[2].

Pharmaceutical Quality Control of Chiral Amines

In the manufacturing of chiral amine active pharmaceutical ingredients (APIs), TPC is utilized to determine enantiomeric excess (ee). Its resistance to inducing racemization during the derivatization step ensures that the analytical results accurately reflect the purity of the bulk synthesized product [2].

XLogP3

1.4

Sequence

P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

36724-68-2

Wikipedia

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride

Dates

Last modified: 08-15-2023

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